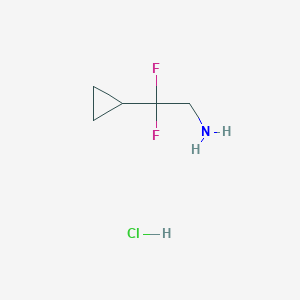

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride often involves innovative methods to introduce cyclopropyl and difluoroalkyl groups efficiently. Techniques such as silver-catalysed tandem hydroamination and cyclization of enynes with primary amines using AgNO3 as a catalyst under mild conditions have been developed to construct cyclopropyl-containing compounds efficiently (Zhou et al., 2017). Additionally, the base-promoted reaction of O-, N-, and S-nucleophiles with fluorinated alkenes provides access to various substituted-trifluoromethyl-ethenes, demonstrating the chemical versatility of fluorine-containing precursors (Meyer & El Qacemi, 2020).

Scientific Research Applications

Environmental Remediation

Efficient PFAS Removal : Amine-containing sorbents, such as those derived from cyclopropyl and difluoroethanamine structures, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds offer alternative solutions for PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Organic Synthesis

Oxyfunctionalization of Cyclopropane Derivatives : The study of cyclopropane derivatives, closely related to the structure of 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, has been essential in developing efficient methods for oxyfunctionalization. This approach is critical for the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and adhering to the principles of atom economy (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Advanced Materials

Amine-Functionalized Metal–Organic Frameworks : Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research, with potential applications in gas storage, separation, and catalysis. The introduction of amine groups into MOFs, akin to the functionality observed in 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, enhances CO2 capture capabilities due to strong interactions between CO2 and the basic amine sites (Lin, Kong, & Chen, 2016).

Corrosion Inhibition

Carbohydrate Polymers as Corrosion Inhibitors : The study of carbohydrate polymers for metal substrate corrosion inhibition highlights the potential of amine-containing compounds, like 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, in enhancing the corrosion resistance of metals. The presence of amine and hydroxyl groups facilitates metal ion chelation, offering a green and effective solution for corrosion protection (Umoren & Eduok, 2016).

properties

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7,3-8)4-1-2-4;/h4H,1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIRLENGLQGZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |

CAS RN |

1781328-30-0 |

Source

|

| Record name | 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)